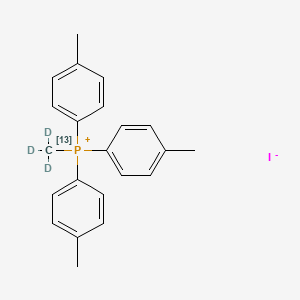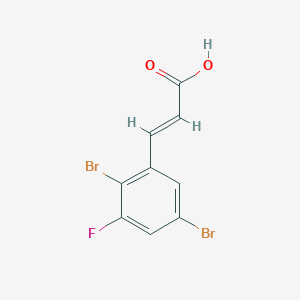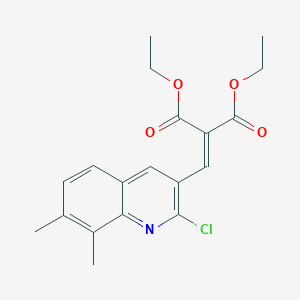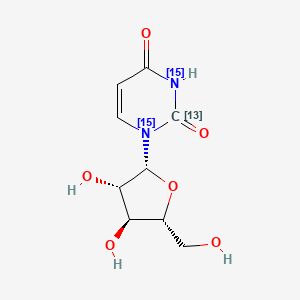
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C; (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C typically involves the reaction of (Methyl)tris(4-methylphenyl)phosphonium chloride with sodium iodide in the presence of deuterated solvents. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can participate in redox reactions.
Complex Formation: The compound can form complexes with transition metals
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium iodide, deuterated solvents, and various nucleophiles. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
Aplicaciones Científicas De Investigación
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C is used in a wide range of scientific research applications, including:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is employed in metabolic studies to trace biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C involves its interaction with molecular targets through its phosphonium center. This interaction can lead to the formation of complexes, redox reactions, or substitution reactions, depending on the specific conditions and reagents used. The labeled isotopes (d3 and 13C) allow for detailed tracking and analysis of these interactions using spectroscopic techniques .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium Iodide: Similar in structure but lacks the deuterium and carbon-13 labeling.
Triphenylphosphine: A common phosphine compound used in various chemical reactions.
Tetraphenylphosphonium Iodide: Another phosphonium salt with different substituents .
Uniqueness
(Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C is unique due to its isotopic labeling, which makes it particularly valuable in research applications that require precise tracking and analysis of molecular interactions. The presence of deuterium and carbon-13 isotopes enhances its utility in NMR spectroscopy and other analytical techniques .
Propiedades
Fórmula molecular |
C22H24IP |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)-(trideuterio(113C)methyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4+1D3; |
Clave InChI |
SUQPXWWSBRNXEE-FYEZMPCGSA-M |
SMILES isomérico |
[2H][13C]([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
SMILES canónico |
CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)









![tert-butyl (NE)-N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate](/img/structure/B13726645.png)
![11-Oxa-2-thiapentacyclo[11.7.1.03,8.09,20.014,19]henicosa-1(20),3,5,7,13(21),14,16,18-octaene-10,12-dione](/img/structure/B13726651.png)
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)

